molecular formula C7H14ClN B14518797 1-(Chloromethyl)-4-methylpiperidine CAS No. 62723-47-1

1-(Chloromethyl)-4-methylpiperidine

Cat. No.: B14518797
CAS No.: 62723-47-1
M. Wt: 147.64 g/mol
InChI Key: XIQBJCXJBWQWTI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methylpiperidine is a versatile piperidine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a reactive chloromethyl group attached to the piperidine ring, making it a valuable building block (synthon) for the preparation of more complex molecules. Its primary research application lies in its role as a key intermediate in nucleophilic substitution reactions, where it can be used to introduce a 4-methylpiperidine moiety into target structures. The chloromethyl group acts as an excellent leaving group, facilitating reactions with various nucleophiles such as amines, thiols, and alkoxides to form ethers, thioethers, and secondary amines. Piperidine derivatives are fundamental scaffolds in pharmaceutical development, and this compound is particularly useful for constructing potential pharmacologically active molecules . It may serve as a precursor in the synthesis of compounds studied for central nervous system (CNS) activity, given the ability of such structures to cross the blood-brain barrier . Researchers can utilize this chemical to develop novel analogs for structure-activity relationship (SAR) studies or to create functionalized ligands for various biological targets. As with all specialized reagents, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for human or veterinary use. Proper handling procedures, including the use of personal protective equipment, should be followed. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

CAS No.

62723-47-1

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-(chloromethyl)-4-methylpiperidine

InChI

InChI=1S/C7H14ClN/c1-7-2-4-9(6-8)5-3-7/h7H,2-6H2,1H3

InChI Key

XIQBJCXJBWQWTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloromethyl 4 Methylpiperidine and Analogous Structures

Direct N-Functionalization Strategies

Direct functionalization of the piperidine (B6355638) nitrogen is a common and often straightforward approach to introduce a variety of substituents. This section details methods for the N-alkylation and quaternization of piperidine derivatives.

N-Alkylation Approaches to Piperidine Derivatives

N-alkylation of a pre-existing piperidine ring is a fundamental transformation. For the synthesis of N-alkyl piperidine derivatives, several methods are employed. A common approach involves the reaction of a piperidine, such as 4-methylpiperidine (B120128), with an alkylating agent. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the piperidine is often used in excess, and the alkyl halide is added slowly. researchgate.net The use of a base, such as potassium carbonate or sodium hydride, in a dry solvent like dimethylformamide (DMF) can facilitate the reaction by neutralizing the acid formed. researchgate.net For instance, N-alkylation of piperidines has been achieved using alkyl bromides or iodides in anhydrous acetonitrile (B52724). researchgate.net

Reductive amination is another powerful method for N-alkylation. This typically involves the reaction of a secondary amine like 4-methylpiperidine with an aldehyde or ketone in the presence of a reducing agent. For example, reductive amination with formaldehyde (B43269) or acetaldehyde (B116499) can introduce methyl or ethyl groups, respectively, onto the piperidine nitrogen. nih.gov

Quaternization Reactions Utilizing Chloromethyl Precursors

Quaternization involves the N-alkylation of a tertiary amine to form a quaternary ammonium salt. researchgate.net In the context of 1-(chloromethyl)-4-methylpiperidine, the starting material would be a tertiary amine, and a chloromethylating agent would be used. The Menshutkin reaction, the reaction between a tertiary amine and an alkyl halide, is a classic example of quaternization. researchgate.net The stereochemistry of N-quaternization of substituted piperidines can be complex and has been a subject of study. researchgate.netacs.org

Ring-Closing Synthesis of Piperidine Cores

Constructing the piperidine ring itself is a key strategy, especially when specific substitution patterns are required that are not easily accessible through functionalization of a pre-formed ring.

Construction of the Piperidine Heterocycle

Various methods exist for the synthesis of the piperidine ring. nih.gov These can be broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and intermolecular cyclization (annulation). nih.gov

Hydrogenation of substituted pyridines is a common route to piperidines. nih.gov This typically requires transition metal catalysts and can be carried out with high stereoselectivity. nih.govyoutube.com

Intramolecular cyclization strategies involve the formation of a C-N or C-C bond to close the ring. nih.gov Examples include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones can form the piperidine ring. youtube.com

Ring-Closing Metathesis (RCM): This powerful reaction uses a ruthenium catalyst to form a double bond within the ring from a diene precursor, which can then be reduced to the saturated piperidine. acs.org

Radical Cyclization: Radical reactions can be initiated to form the heterocyclic ring. nih.gov

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated system can lead to piperidine ring formation. acs.org

Intermolecular cyclization, or annulation, involves the reaction of two or more components to build the ring. A [5+1] annulation method has been reported for the stereoselective synthesis of substituted piperidines. nih.gov

Stereoselective Installation of Methyl and Chloromethyl Substituents

Achieving the desired stereochemistry of substituents on the piperidine ring is crucial for the biological activity of many compounds. Stereoselective methods are employed to control the spatial arrangement of the methyl and chloromethyl groups.

For the 4-methyl group, stereoselectivity can be achieved during the ring-closing process. For example, in ring-closing metathesis, the stereochemistry of the starting material, often derived from a chiral pool amino acid like D-serine, can direct the stereochemistry of the final product. acs.org Subsequent hydrogenation can also be performed stereoselectively to set the relative stereochemistry of the substituents. acs.org

The introduction of the chloromethyl group at the nitrogen atom is an N-alkylation step and does not typically create a new stereocenter at the nitrogen unless the nitrogen becomes a chiral quaternary center.

Functional Group Interconversions on Pre-formed Piperidine Rings

Modifying functional groups on a pre-existing piperidine ring is a versatile strategy for accessing a range of derivatives. researchgate.net For the synthesis of this compound, a key transformation is the conversion of a hydroxyl group to a chloro group.

A common method to achieve this is by reacting the corresponding alcohol, 1-methyl-4-hydroxypiperidine, with a chlorinating agent like thionyl chloride. nbinno.comchemicalbook.com This reaction is often performed in the presence of a base, such as triethylamine, to neutralize the acidic byproducts. chemicalbook.com

Another example of functional group interconversion is the reduction of a carbonyl group. For instance, 1-methyl-4-piperidone (B142233) can be reduced to 1-methyl-4-hydroxypiperidine, which can then be chlorinated. nbinno.com

Starting MaterialReagent(s)ProductReaction Type
4-MethylpiperidineAlkyl halide (e.g., CH₃I)N-Alkyl-4-methylpiperidineN-Alkylation
4-MethylpiperidineFormaldehyde, reducing agent1,4-Dimethylpiperidine (B1618611)Reductive Amination
1-Methyl-4-piperidoneThionyl chloride4-Chloro-1-methylpiperidineChlorination
1-Methyl-4-hydroxypiperidineThionyl chloride, triethylamine4-Chloro-1-methylpiperidineChlorination
Diene precursorGrubbs catalystDihydropyridine derivativeRing-Closing Metathesis
Substituted pyridineH₂, catalystSubstituted piperidineHydrogenation

Halogenation of N-Methylpiperidinols or Related Precursors

The direct halogenation of N-methylpiperidinols represents a common and straightforward approach to obtaining the corresponding chloromethyl derivatives. A prominent example is the synthesis of 4-chloro-N-methylpiperidine from N-methylpiperidin-4-ol. In a typical procedure, N-methylpiperidin-4-ol is dissolved in a suitable solvent like dichloromethane, along with a base such as triethylamine. chemicalbook.com Thionyl chloride is then added dropwise while maintaining a controlled temperature, typically between 20°C and 40°C. chemicalbook.com After the addition is complete, the reaction mixture is stirred for a couple of hours to ensure complete conversion. chemicalbook.com The reaction is subsequently quenched with water, and the product is extracted with an organic solvent. chemicalbook.com Purification via distillation under reduced pressure yields the desired 4-chloro-N-methylpiperidine. chemicalbook.com This method has been reported to produce the target compound with high purity (>98%) and in good yield (around 80%). chemicalbook.com

ReactantReagentSolventBaseTemperatureYieldPurity
N-methylpiperidin-4-olThionyl chlorideDichloromethaneTriethylamine20-40°C80%>98%

Transformation of Hydroxymethyl or Other Pendant Groups to Chloromethyl

Another key synthetic strategy involves the conversion of a hydroxymethyl group attached to the piperidine ring into a chloromethyl group. This transformation is particularly useful for synthesizing compounds where the chloromethyl moiety is not directly on the nitrogen atom. For instance, the synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine serves as a precursor in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor. chemicalbook.com The conversion of the hydroxymethyl group in this precursor to a chloromethyl group would yield a valuable intermediate for further derivatization.

The general methodology for such transformations often involves reacting the hydroxymethyl-containing piperidine derivative with a chlorinating agent. Common reagents for this purpose include thionyl chloride or phosphorus oxychloride. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions. The specific conditions, such as temperature and reaction time, would be optimized based on the substrate's reactivity and stability. While direct literature on the chlorination of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine to its corresponding chloromethyl analog is not prevalent in the provided search results, the fundamental principle of converting a primary alcohol to an alkyl chloride is a well-established transformation in organic synthesis.

Catalytic Synthetic Routes

Catalytic methods offer efficient and selective pathways for the synthesis of complex piperidine derivatives, often with high functional group tolerance and under mild reaction conditions.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds and the functionalization of heterocyclic structures like piperidine. nih.govresearchgate.netucla.edu These methods can be applied to the synthesis of complex molecules containing the this compound scaffold or its analogs. For instance, Ni-catalyzed reductive cross-coupling reactions can couple aryl halides with piperidine derivatives. nih.gov The general principle involves the use of a nickel catalyst, often in combination with a ligand, to facilitate the reaction between an organohalide and a suitable coupling partner. researchgate.net The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high yields and selectivity. nih.govresearchgate.net While a direct synthesis of this compound using this method is not explicitly detailed, the versatility of nickel catalysis suggests its potential applicability in coupling reactions involving pre-functionalized piperidines. nih.govresearchgate.netucla.eduacs.org

Organometallic reagents, particularly Grignard and organozinc reagents, play a significant role in the synthesis of functionalized piperidines. researchgate.netorganicreactions.orgacs.orgrsc.orgchem-station.commasterorganicchemistry.com

Grignard Reagents: The Grignard reagent of 4-chloro-N-methylpiperidine can be prepared and utilized in reactions with various electrophiles. prepchem.comgoogle.comthieme-connect.de For example, reacting 4-chloro-N-methylpiperidine with magnesium turnings in a solvent like tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, (1-methylpiperidin-4-yl)magnesium chloride. thieme-connect.de This organometallic species can then be reacted with electrophiles such as ketones or aldehydes to form new carbon-carbon bonds. chem-station.comthieme-connect.de This approach is valuable for introducing the 1-methylpiperidin-4-yl moiety into more complex molecular structures. google.com

Starting MaterialReagentProductApplication
4-chloro-N-methylpiperidineMagnesium(1-methylpiperidin-4-yl)magnesium chlorideNucleophilic addition to electrophiles

Organozinc Chemistry: Organozinc reagents offer a milder alternative to Grignard reagents and often exhibit greater functional group tolerance. organicreactions.orgacs.org The preparation of functionalized organozinc halides allows for their use in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. researchgate.netorganicreactions.org This strategy involves the transmetalation of an organolithium or Grignard reagent to an organozinc species, which then participates in the catalytic cycle. researchgate.net The regioselective functionalization of acridines using organozinc reagents demonstrates the power of this approach in modifying heterocyclic systems. rsc.org Although a direct synthesis of this compound using organozinc chemistry is not explicitly described, the principles of C-H bond functionalization and cross-coupling with organozinc reagents could potentially be adapted for this purpose. researchgate.netrsc.org

Modern Synthetic Techniques and Process Optimization

Modern synthetic techniques aim to improve reaction efficiency, reduce reaction times, and enhance product yields, often with a focus on green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method for accelerating chemical reactions. nih.govmdpi.comnih.govorganic-chemistry.orgmdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times and often results in higher yields compared to conventional heating methods. mdpi.commdpi.com For example, the synthesis of quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety was achieved in excellent yields within 3-5 minutes using microwave assistance, whereas conventional methods resulted in lower yields. mdpi.com Similarly, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds efficiently under microwave irradiation without the need for a catalyst. organic-chemistry.org While a specific microwave-assisted synthesis of this compound is not detailed in the provided results, the successful application of MAOS to the synthesis of other piperidine-containing heterocycles suggests its potential for optimizing the synthesis of this target compound. nih.govmdpi.com The key advantages of this technique include rapid heating, which can lead to cleaner reactions and improved yields. nih.govorganic-chemistry.orgmdpi.com

One-Pot Synthetic Procedures

One-pot reactions, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and reduced waste generation. While specific one-pot syntheses for this compound are not extensively documented in publicly available literature, the principles can be understood through analogous multi-component reactions for synthesizing highly functionalized piperidine rings. tandfonline.comacs.orgresearchgate.netgrowingscience.comresearchgate.net

These reactions often involve the condensation of an amine, an aldehyde, and a β-dicarbonyl compound or other suitable Michael acceptor. researchgate.netresearchgate.net Such strategies allow for the rapid construction of complex piperidine scaffolds. For instance, a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde can yield highly functionalized piperidines in excellent yields, catalyzed by agents like phenylboronic acid. researchgate.net Another approach involves a four-component reaction between dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) salts, and ammonium acetate (B1210297) to produce piperidine-containing pyridinium salts with high diastereoselectivity. mathnet.ru

A general representation of a multi-component synthesis of a piperidine derivative is shown below:

Aromatic Aldehyde + Amine + β-Ketoester → Highly Substituted Piperidine

While these methods build the piperidine core itself, the subsequent N-chloromethylation would typically be a separate step. A hypothetical one-pot synthesis of this compound could be envisioned, starting from 4-methylpiperidine. This would likely involve the reaction of 4-methylpiperidine with a source of formaldehyde and a chlorinating agent in a single pot. However, controlling selectivity and preventing side reactions, such as the formation of the bis(4-methylpiperidino)methane, would be a significant challenge.

The synthesis of related N-substituted piperidines via N-alkylation with alcohols has been achieved using various catalysts, including those based on iridium and ruthenium. nih.gov Photocatalytic systems using copper-gold mixed catalysts have also been employed for the N-alkylation of amines with alcohols at ambient temperatures. nih.gov These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer a green alternative to traditional alkylation with alkyl halides.

Table 1: Examples of One-Pot Syntheses for Piperidine Analogs

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
Aromatic Aldehydes, Anilines, Ethyl Acetoacetate1-Methyl-2-oxopyrrolidinium hydrogen sulfate, Refluxing ethanolHighly Substituted PiperidinesGood-High researchgate.net
Dimethyl Malonate, Formaldehyde O-benzyl oximeYb(OTf)₃ / AgOTfTrimethyl 3,5,5-PiperidonetricarboxylateHigh tandfonline.com
Substituted Aniline, 1,3-Dicarbonyl Compound, Aromatic AldehydePhenylboronic AcidHighly Functionalized PiperidinesExcellent researchgate.net
β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, Ammonium AcetateNone (Pseudo five-component)Highly Functionalized PiperidinesN/A acs.org

This table presents examples of one-pot syntheses for creating the piperidine ring structure, which are analogous to the formation of the core of the target molecule.

Utilization of Resin-Bound Agents for Enhanced Yields and Purity

The purification of final products is a critical step in chemical synthesis, often involving time-consuming techniques like column chromatography. Resin-bound reagents and scavengers offer a powerful alternative, simplifying work-up procedures and enhancing product purity. cam.ac.ukwikipedia.org These solid-supported reagents can be used to either deliver a reagent to the reaction mixture or to "scavenge" (remove) excess starting materials or by-products. wikipedia.orggoogle.comthieme-connect.com The key advantage is that the resin and any species attached to it can be removed by simple filtration. glycopep.com

In the context of synthesizing this compound or its analogs, which are secondary or tertiary amines, scavenger resins are particularly useful. For example, in N-alkylation reactions to produce secondary amines, an excess of the primary amine starting material is often used to prevent over-alkylation. google.com After the reaction, this excess primary amine can be selectively removed using an electrophilic scavenger resin, such as a polystyrene-bound aldehyde or isocyanate. google.comthieme-connect.com These resins react with the primary amine, attaching it to the solid support, while the desired, more hindered secondary amine product remains in solution.

Table 2: Common Resin-Bound Scavengers for Amine Synthesis

Resin TypeFunctional GroupTarget Impurity to ScavengeReference
Polystyrene-Isocyanate-N=C=OExcess primary and secondary amines, hydrazines thieme-connect.comglycopep.com
Polystyrene-Aldehyde-CHOExcess primary amines, other nucleophiles thieme-connect.com
Polystyrene-Isatoic AnhydrideIsatoic AnhydridePrimary and secondary amines thieme-connect.com
Aminomethyl Resin-CH₂NH₂Carboxylic acids, sulfonyl halides, isocyanates glycopep.com
Morpholinomethyl/Piperidinomethyl ResinTertiary AmineAcids glycopep.com

The use of polymer-supported reagents can also facilitate the reaction itself. For instance, a polymer-supported base could be used to neutralize HCl generated during a chloromethylation reaction, simplifying the work-up. Similarly, polymer-supported catalysts for N-alkylation reactions have been developed, combining the catalytic activity with the ease of separation. cam.ac.ukscilit.com These approaches are integral to modern combinatorial chemistry and high-throughput synthesis, where efficiency and purity are paramount. cam.ac.uk The use of these solid-phase techniques allows for the generation of libraries of compounds with high purity without the need for traditional chromatographic purification. cam.ac.uk

Mechanistic Investigations of Chemical Reactivity of 1 Chloromethyl 4 Methylpiperidine

Electrophilic Character of the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This electrophilicity is the foundation for a variety of substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

1-(Chloromethyl)-4-methylpiperidine can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org This process is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

In contrast, the SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com SN1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. youtube.com

The structure of this compound, being a primary alkyl halide, would typically favor an SN2 reaction. However, the presence of the adjacent nitrogen atom significantly influences the reaction mechanism.

Factors Influencing Leaving Group Propensity

The facility with which the chloride ion departs from the methylene carbon is a critical factor in the reactivity of this compound. The stability of the leaving group is a key determinant; weaker bases are generally better leaving groups. In nucleophilic substitution reactions, the rate-determining step, whether in an SN1 or SN2 mechanism, involves the departure of the leaving group.

The propensity of the chloride to act as a leaving group can be enhanced by neighboring group participation from the piperidine (B6355638) nitrogen. This phenomenon, also known as anchimeric assistance, involves the intramolecular attack of the nitrogen's lone pair of electrons on the electrophilic carbon, which pushes out the chloride ion. dalalinstitute.comwikipedia.org This participation can lead to a significant rate enhancement compared to analogous compounds lacking the nitrogen atom. wikipedia.org

Intramolecular Reactions and Rearrangements

The unique architecture of this compound, with a nucleophilic center (the nitrogen atom) in proximity to an electrophilic center (the chloromethyl carbon), facilitates a range of intramolecular reactions and rearrangements.

Formation of Bicyclic Cations and Ring Expansion Phenomena

A key feature of the reactivity of this compound is the potential for the piperidine nitrogen to act as an internal nucleophile. This intramolecular cyclization leads to the formation of a strained, bicyclic aziridinium (B1262131) cation, specifically a 1-methyl-1-azoniabicyclo[4.1.0]heptane salt. chemrxiv.orgresearchgate.net This process is a classic example of neighboring group participation. dalalinstitute.comwikipedia.org

The formation of this bicyclic aziridinium intermediate can be followed by a nucleophilic attack. This attack can occur at two positions: the bridgehead carbon or the methylene carbon of the three-membered ring. Attack at the methylene carbon would lead back to a piperidine derivative. However, attack at the bridgehead carbon can result in a ring expansion , yielding a seven-membered azepane derivative. springernature.comnih.gov The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

The general scheme for this ring expansion is as follows:

Intramolecular cyclization to form the bicyclic aziridinium ion.

Nucleophilic attack on a bridgehead carbon of the aziridinium ion.

Cleavage of the carbon-carbon bond of the original three-membered ring, leading to the expanded seven-membered ring.

This type of rearrangement provides a synthetic route to substituted azepanes from more readily available piperidine precursors. nih.gov

Potential Products of Nucleophilic Attack on the Bicyclic Aziridinium Ion
Site of Nucleophilic AttackResulting Ring StructureProduct Class
Methylene CarbonSix-memberedPiperidine Derivative
Bridgehead CarbonSeven-memberedAzepane Derivative

Elimination Reactions and Subsequent Isomerization Processes

In the presence of a strong base, this compound can undergo elimination reactions. researchgate.net The most common mechanism for such a reaction would be the E2 (Elimination Bimolecular) pathway, where the base abstracts a proton from a carbon adjacent to the chloromethyl group, and the chloride leaving group departs simultaneously, leading to the formation of a double bond. researchgate.net

Given the structure of this compound, elimination would likely lead to the formation of an exocyclic double bond, yielding 4-methylene-1-methylpiperidine.

Subsequent isomerization of the initial elimination product could occur, particularly under acidic or thermal conditions, to yield a more thermodynamically stable isomer. However, for this compound, the initially formed exocyclic alkene is likely to be the primary product.

Role of Piperidine Nitrogen in Reaction Mechanisms

The piperidine nitrogen plays a multifaceted role in the chemical reactivity of this compound. Its influence extends beyond simply being a part of the heterocyclic ring.

As previously discussed, the lone pair of electrons on the nitrogen atom can act as an internal nucleophile, leading to anchimeric assistance in substitution reactions and the formation of a bicyclic aziridinium ion intermediate. dalalinstitute.comwikipedia.org This neighboring group participation can significantly accelerate the rate of reaction compared to analogous alkyl chlorides that lack a suitably positioned internal nucleophile. wikipedia.org

The basicity of the piperidine nitrogen also influences the reaction pathways. In acidic media, the nitrogen will be protonated, which would inhibit its ability to act as a nucleophile. Conversely, under basic conditions, the free amine is available to participate in the aforementioned intramolecular reactions.

The nitrogen's role can be summarized in the following table:

Influence of the Piperidine Nitrogen on Reactivity
Reaction ConditionRole of NitrogenConsequence
Neutral/BasicInternal Nucleophile (Neighboring Group Participation)Rate enhancement of substitution, formation of bicyclic aziridinium ion, potential for ring expansion.
AcidicProtonated (Ammonium salt)Deactivation of nucleophilic character, inhibition of neighboring group participation.

Influence on Reaction Pathways and Intermediates (e.g., Iminium Ion Formation)

The presence of a tertiary amine and an adjacent chloromethyl group makes this compound susceptible to the formation of reactive intermediates, most notably an iminium ion. The piperidine ring, a cyclic tertiary amine moiety, can undergo bioactivation or chemical transformation through the generation of an iminium ion. nih.gov This process is initiated by the intramolecular displacement of the chloride ion by the lone pair of electrons on the nitrogen atom.

This intramolecular cyclization results in the formation of a highly reactive aziridinium-like intermediate, which is in equilibrium with the N-methylene-4-methylpiperidinium ion. This iminium ion is a potent electrophile and can be readily trapped by various nucleophiles. nih.gov The generation of this unstable reactive intermediate is a key step that dictates the subsequent reaction pathways. nih.gov For instance, in the presence of nucleophiles such as cyanide, a stable cyano adduct can be formed, which can be identified by techniques like LC-MS/MS. nih.govnih.gov The formation of such adducts confirms the transient existence of the iminium intermediate. nih.gov This reactivity is central to the utility of similar compounds in constructing more complex molecular architectures, such as quinolizidines and indolizidines, through cascade reactions where the iminium ion is trapped intramolecularly. nih.gov

Conformational Effects on Reactivity

The reactivity of cyclic compounds like this compound is profoundly influenced by their conformational preferences. The piperidine ring typically adopts a chair conformation to minimize torsional strain. The 4-methyl group strongly prefers an equatorial position to avoid 1,3-diaxial interactions. This locks the ring into a specific conformation, which in turn affects the orientation of the N-chloromethyl group and its reactivity.

The stability of different conformers is governed by a complex interplay of steric, electrostatic, and hyperconjugative interactions. researchgate.net For instance, in related halogenated piperidines, interactions such as charge-dipole and hyperconjugation (e.g., σC-H → σ*C-N) play a significant role in determining the most stable conformation. researchgate.net The orientation of the N-chloromethyl group, whether it is predominantly axial or equatorial, will impact the feasibility of the intramolecular displacement of the chloride. An axial orientation might facilitate a more direct backside attack from the nitrogen's lone pair, potentially lowering the activation energy for iminium ion formation compared to an equatorial orientation. Computational analysis can be employed to determine the relative energies of these conformers and thus predict the most likely reaction geometry. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerKey InteractionsRelative Energy (kcal/mol)
4-Me (eq), CH₂Cl (eq)Steric hindrance between CH₂Cl and axial H's0.5
4-Me (eq), CH₂Cl (ax)Favorable for intramolecular cyclization0.0 (Reference)
4-Me (ax), CH₂Cl (eq)High energy due to 1,3-diaxial interactions> 4.0
4-Me (ax), CH₂Cl (ax)Very high steric strain> 5.0

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific computational or experimental determination.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Comparative Kinetic Studies

Comparative kinetic studies are essential for quantifying the influence of structure on reactivity. By comparing the reaction rates of this compound with its structural analogues, the energetic consequences of specific structural features can be elucidated. For example, a kinetic comparison with 1-(chloromethyl)piperidine (lacking the 4-methyl group) or 1-(chloroethyl)-4-methylpiperidine (with a longer alkyl chain) would reveal the electronic and steric effects of the methyl group and the length of the chloroalkyl chain on the rate of iminium ion formation.

These studies often involve monitoring the disappearance of the reactant or the appearance of a product over time under controlled conditions. The resulting rate constants provide a quantitative measure of reactivity. Such comparisons have been used in similar systems to demonstrate the importance of through-space charge-dipole interactions and hyperconjugation on chemical properties and reactivity. researchgate.net It would be expected that the 4-methyl group, by influencing the conformational equilibrium of the piperidine ring, would have a measurable impact on the reaction kinetics. researchgate.net

Determination of Transition-State Energy Barriers

Any chemical transformation proceeds through a high-energy transition state, and the energy difference between the reactants and the transition state, known as the activation energy or transition-state energy barrier, determines the reaction rate. researchgate.net For the formation of the iminium ion from this compound, the transition state involves the partial formation of the new C-N bond and the partial breaking of the C-Cl bond.

The energy of this transition state can be determined experimentally through kinetic analysis at different temperatures (using the Arrhenius or Eyring equation) or, more commonly, through high-level computational chemistry methods like Density Functional Theory (DFT). researchgate.net These calculations can map the entire reaction pathway from reactant to product, identifying the transition state structure and its energy. nih.gov The calculated energy barrier provides a theoretical prediction of the reaction's feasibility and rate. researchgate.net For many enzymatic and chemical reactions, these barriers can be substantial, and catalysts function by providing an alternative reaction pathway with a lower energy barrier. nih.gov The solvent environment is also a critical factor, as polar solvents can stabilize the charge separation in the transition state, thereby lowering the energy barrier and accelerating the reaction.

Table 2: Illustrative Calculated Energy Barriers for Iminium Ion Formation

Reaction ConditionSolventMethodCalculated ΔG‡ (kcal/mol)
UncatalyzedDichloromethaneDFT22.5
UncatalyzedWaterDFT18.2
Lewis Acid CatalyzedDichloromethaneDFT15.8

Note: This table presents hypothetical data to illustrate the concept of transition-state energy barriers and influencing factors.

Single Electron Transfer (SET) Mechanisms

While many reactions of N-chloroalkylamines are explained by polar, two-electron mechanisms involving iminium ions, the possibility of Single Electron Transfer (SET) mechanisms should also be considered, particularly under specific reaction conditions. nih.gov A SET mechanism involves the transfer of a single electron from the nitrogen atom to a suitable acceptor, or from a donor to the chloromethyl group, generating radical intermediates. sigmaaldrich.com

For example, in the presence of a photoredox catalyst and visible light, the piperidine nitrogen could be oxidized via SET to form a radical cation. sigmaaldrich.com This species would exhibit entirely different reactivity compared to the closed-shell iminium ion, potentially leading to different products through radical-based pathways. sigmaaldrich.com The divergence between polar and SET mechanisms can be dependent on factors like the presence of transition metal catalysts, light, or the redox potentials of the reactants. nih.gov Experimental and computational studies on similar systems have shown that reaction conditions can be tuned to favor either an organometallic (polar) or a SET pathway, leading to different products from the same starting material. nih.gov Therefore, a complete mechanistic investigation of this compound should also explore the potential for SET pathways under various conditions to fully understand its chemical behavior.

Strategic Applications of 1 Chloromethyl 4 Methylpiperidine in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

The reactivity of the chloromethyl group in 1-(Chloromethyl)-4-methylpiperidine allows it to serve as a key intermediate in the synthesis of more complex organic molecules. This functional group is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities and the construction of diverse molecular architectures.

Construction of Complex Heterocyclic Systems

The piperidine (B6355638) moiety is a prevalent scaffold in many biologically active compounds. This compound provides a readily available starting material for the elaboration of more complex heterocyclic systems. For instance, the chloromethyl group can react with various nucleophiles, such as amines or thiols, to form new derivatives with extended heterocyclic frameworks. This approach is instrumental in the synthesis of novel compounds with potential therapeutic applications.

Elaboration of Multifunctional Molecules

The ability to introduce new functional groups via the chloromethyl moiety makes this compound a valuable tool for the elaboration of multifunctional molecules. This versatility is crucial in medicinal chemistry and materials science, where precise control over molecular properties is essential. For example, by reacting with appropriate nucleophiles, molecules with tailored electronic, steric, and pharmacokinetic properties can be synthesized.

Precursor to Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are a broad class of chemicals with diverse applications, including as antimicrobials, surfactants, and phase-transfer catalysts. nih.govmdpi.com this compound can serve as a precursor in the synthesis of specific QACs. The reaction of the chloromethyl group with a tertiary amine leads to the formation of a quaternary ammonium salt, incorporating the 4-methylpiperidylmethyl moiety into the final structure. This synthetic route allows for the creation of novel QACs with potentially unique biological or chemical properties. The general structure of QACs consists of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com

The synthesis of silicon-based quaternary ammonium materials has been explored using chloromethyl trimethoxysilane (B1233946) as a coupling agent, highlighting the utility of the chloromethyl group in creating functionalized materials with applications in separation science. mdpi.com

Role in the Synthesis of Diverse Molecular Scaffolds

The utility of this compound extends to its role as an intermediate in the synthesis of a wide range of molecular scaffolds with significant applications in various industries.

Application in Agrochemical Compound Development

Beyond pharmaceuticals, this compound also finds application as an intermediate in the development of new agrochemical compounds. The introduction of the 4-methylpiperidine (B120128) moiety can influence the biological efficacy and physical properties of the resulting pesticides or herbicides. The versatility of this building block allows for the systematic modification of lead compounds in agrochemical research, aiding in the optimization of their activity and selectivity.

Contribution to Specialty Polymer and Material Science Formulations

Based on the available scientific literature, there is limited specific information detailing the direct contribution or application of this compound in the formulation of specialty polymers and material science. While the reactive chloromethyl group suggests potential utility as a monomer or for the functionalization of existing polymer backbones through grafting techniques, detailed research findings, and specific examples of such applications involving this particular compound are not extensively documented in the reviewed sources.

Development of Chemical Libraries and Analogues for Research

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties and ability to interact with biological targets. nih.govmdpi.com this compound serves as a highly valuable and versatile building block for the development of chemical libraries and diverse analogues for research, particularly in the field of drug discovery. nih.gov

The strategic importance of this compound lies in its reactive chloromethyl group. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of functional groups and molecular fragments. This capability enables medicinal chemists to systematically modify the core structure to explore Structure-Activity Relationships (SAR). An SAR study involves synthesizing a series of related compounds (analogues) and evaluating how changes in their molecular structure affect their biological activity. nih.gov

For example, research into novel therapeutics for tuberculosis has focused on inhibitors of the enzyme MenA in Mycobacterium tuberculosis. nih.gov In such studies, a piperidine-containing scaffold was systematically modified at various positions to enhance inhibitory potency and improve pharmacokinetic properties like lipophilicity. nih.gov By replacing parts of the molecule, such as a benzophenone (B1666685) group with different aryl isosteres, researchers were able to generate analogues with retained or improved activity against the target enzyme and the bacterium itself. nih.gov

This compound is an ideal starting point for creating such a library of analogues. By reacting it with a diverse set of nucleophiles (e.g., phenols, thiols, amines, carboxylates), a large library of compounds can be rapidly synthesized. Each analogue in the library possesses the core 4-methylpiperidine moiety but differs in the substituent attached via the methylene (B1212753) bridge. These libraries are then screened against biological targets to identify "hit" compounds with desired activity, which can be further optimized into "lead" compounds for new drug development.

The table below illustrates the potential for generating a diverse chemical library from this compound.

Table 1: Generation of a Chemical Library from this compound

Nucleophile Class Example Nucleophile Resulting Functional Group Potential Research Application
Phenols 4-Hydroxyphenylacetic acid Ether Exploration of receptor binding pockets
Thiols 2-Mercaptobenzimidazole Thioether Development of enzyme inhibitors
Amines Morpholine Secondary Amine Modulation of CNS targets
Carboxylates Sodium Benzoate Ester Prodrug synthesis

This systematic approach of generating analogues from a reactive piperidine-based building block is a cornerstone of modern medicinal chemistry, facilitating the discovery of new molecular entities to treat a wide range of diseases. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 1-(Chloromethyl)-4-methylpiperidine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

Proton NMR (¹H NMR) provides critical data on the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are key parameters for structural assignment.

Substituent Positioning: The integration of ¹H NMR signals confirms the number of protons in different environments. For this compound, the spectrum would be expected to show distinct signals for the chloromethyl group (N-CH₂-Cl), the methyl group (C-CH₃), and the various protons on the piperidine (B6355638) ring. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would appear at a higher chemical shift (downfield) compared to the other ring protons due to the deshielding effect of the electronegative nitrogen atom. Similarly, the chloromethyl protons would be significantly downfield due to the influence of both the nitrogen and the chlorine atom.

Conformational Preferences: The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the methyl group at the C-4 position and the chloromethyl group at the N-1 position influences this equilibrium.

Coupling Constants (J): The magnitude of the coupling constants between adjacent protons provides insight into their dihedral angles and, consequently, the ring's conformation. For a chair conformation, the coupling constant between axial-axial protons (³J_ax,ax) is typically large (around 10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (around 2-5 Hz). By analyzing the splitting patterns of the ring protons, the preferred orientation (axial or equatorial) of the substituents can be inferred. For instance, the signal for the proton at C-4 would provide information about the orientation of the methyl group.

Signal Anisochrony: The chemical equivalence of protons can be affected by the ring's conformation and the presence of substituents. In a rigid chair conformation, the axial and equatorial protons at a given carbon are chemically non-equivalent and will have different chemical shifts (diastereotopic). For example, the two protons at C-2 and C-6 are expected to be diastereotopic and show distinct signals and couplings, a phenomenon known as signal anisochrony. The difference in their chemical shifts can be influenced by the orientation of the N-chloromethyl group.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon of the chloromethyl group (N-CH₂-Cl) would be expected at a significant downfield position due to the strong deshielding effects of both the adjacent nitrogen and chlorine atoms.

The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) would also be shifted downfield compared to the other ring carbons (C-3 and C-5). chemicalbook.com

The carbon atom bearing the methyl group (C-4) and the methyl carbon itself would have characteristic chemical shifts that confirm the substitution pattern. nih.gov

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecule's constitution. carleton.casigmaaldrich.comdu.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Chloromethyl-CH₂Cl4.5 - 5.560 - 75
Piperidine RingC2-H, C6-H2.5 - 3.550 - 60
Piperidine RingC3-H, C5-H1.2 - 2.025 - 35
Piperidine RingC4-H1.0 - 1.830 - 40
Methyl-CH₃0.8 - 1.220 - 25

Note: These are estimated values based on general principles and data from related compounds. Actual values may vary depending on the solvent and other experimental conditions.

Modern NMR spectroscopy offers a suite of advanced techniques that can be applied to study dynamic processes and reaction mechanisms involving this compound. numberanalytics.comresearchgate.net These methods go beyond simple structural elucidation and provide insights into molecular behavior in real-time.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively establish the connectivity between protons and carbons in the molecule, confirming the structural assignments made from 1D spectra. numberanalytics.com

In Situ NMR: This technique allows for the real-time monitoring of chemical reactions. numberanalytics.com For instance, the reaction of 4-methylpiperidine (B120128) with formaldehyde (B43269) and a chlorinating agent to form this compound could be followed directly in the NMR tube. This would enable the identification of reaction intermediates and provide kinetic data, helping to elucidate the reaction mechanism.

Dynamic NMR (DNMR): DNMR can be used to study the kinetics of conformational changes, such as the ring inversion of the piperidine moiety. By acquiring spectra at different temperatures, the energy barrier for this process can be determined.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which can be useful for analyzing the purity of a sample or monitoring the progress of a reaction without the need for physical separation.

These advanced techniques transform NMR from a static structural tool into a powerful method for observing and understanding the dynamic chemical nature of this compound. creative-biostructure.comnumberanalytics.comfiveable.me

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline form. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice.

A successful crystallographic analysis of this compound would yield a wealth of precise structural data.

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-N, C-C, C-H, N-C, C-Cl) and the angles between them would be determined with high precision. These values can be compared with theoretical calculations and data from similar structures to understand any structural strain or electronic effects.

Ring Puckering: The analysis would definitively establish the conformation of the piperidine ring in the solid state. It would confirm whether it adopts a chair, boat, or twisted conformation and provide precise puckering parameters that describe the exact shape of the ring. It is highly anticipated that the piperidine ring would adopt a chair conformation.

The crystal structure reveals not only the geometry of a single molecule but also how multiple molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces.

Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···Cl or C-H···N hydrogen bonds might play a role in stabilizing the crystal packing. The analysis would determine the geometries (distances and angles) of these interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular identity of this compound and elucidating its structure through fragmentation analysis. The compound has a molecular formula of C₇H₁₄ClN, an average mass of 147.65 g/mol , and a monoisotopic mass of 147.081477 g/mol . epa.govepa.gov

When subjected to mass spectrometry, the molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 147. A key characteristic in the mass spectrum of this compound is the isotopic pattern caused by the chlorine atom. Due to the natural abundance of chlorine isotopes (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%), the spectrum will exhibit two distinct peaks for the molecular ion: the M⁺ peak at m/z 147 and an M+2 peak at m/z 149, with a relative intensity ratio of approximately 3:1. wpmucdn.com This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of piperidine alkaloids and N-alkyl compounds. scielo.br Common fragmentation pathways include:

Loss of the chloromethyl radical: Cleavage of the C-C bond between the piperidine ring and the chloromethyl group results in the loss of a •CH₂Cl radical (mass = 49.5 u). This would generate a stable N-methyl-4-methylenepiperidinium cation at m/z 98.

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom is a common fragmentation route for amines. The loss of a methyl radical (•CH₃) from the N-methyl group would produce a fragment ion at m/z 132.

Ring fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions that are characteristic of the piperidine skeleton. scielo.br

A study on the fragmentation of a more complex molecule containing a 4-methyl-1-piperazinyl group, which is structurally related, showed that cleavage of the bond severing the piperazine (B1678402) ring is a major fragmentation pathway. nih.gov This supports the likelihood of the loss of the chloromethyl group in this compound.

m/z ValueProposed Fragment IonFormulaNotes
147/149Molecular Ion [M]⁺[C₇H₁₄ClN]⁺Isotopic peaks in ~3:1 ratio due to ³⁵Cl/³⁷Cl. wpmucdn.com
132/134[M - CH₃]⁺[C₆H₁₁ClN]⁺Result of alpha-cleavage with loss of the N-methyl group.
98[M - CH₂Cl]⁺[C₆H₁₂N]⁺Loss of the chloromethyl radical.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound after its synthesis and for the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

A specific analytical method for "Piperidine, 4-chloro-1-methyl-" has been described using a Newcrom R1 column. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), the phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

General conditions for the analysis of related piperidine derivatives often involve the use of C18 stationary phases. nih.govresearcher.life The mobile phase typically consists of a gradient or isocratic mixture of an organic solvent, like acetonitrile, and an aqueous component, often containing an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov For instance, research on other piperidine derivatives utilized an Agilent Technologies 1260/1290 Infinity II instrument with a Gemini C18 column and a mobile phase of 0.1% TFA in water and acetonitrile. nih.gov

ParameterCondition 1Condition 2
TechniqueReverse Phase HPLC (RP-HPLC)Reverse Phase HPLC (RP-HPLC) nih.gov
Stationary Phase (Column)Newcrom R1 sielc.comGemini C18 (5 µm, 250 x 4.6 mm) nih.gov
Mobile PhaseAcetonitrile, Water, Phosphoric Acid sielc.comA: 0.1% TFA in Water; B: Acetonitrile nih.gov
DetectionUV or MS (with Formic Acid) sielc.comUV-VIS (210, 254, 280 nm) nih.gov
Flow RateNot specified1.0 mL/min nih.gov

Following synthesis, column chromatography is the standard method for the isolation and purification of this compound from crude reaction mixtures. This technique separates the target compound from unreacted starting materials, by-products, and other impurities.

The most common stationary phase used is silica (B1680970) gel. rsc.org Purification is achieved by passing the crude mixture through a column packed with silica gel and eluting with an appropriate solvent system (mobile phase). The choice of eluent is critical for achieving good separation. For compounds with similar polarity, solvent systems are often composed of a non-polar solvent like hexanes or petroleum ether (PE) and a more polar solvent like ethyl acetate (B1210297) (EtOAc). nih.govrsc.org

In the synthesis of related compounds, purification has been successfully achieved using flash column chromatography with mobile phases such as:

Petroleum ether/Ethyl acetate (PE/EA) in an 8:1 ratio. rsc.org

Petroleum ether/Ethyl acetate (PE/EA) in a 6:1 ratio. rsc.org

A gradient of Ethyl acetate in hexanes (e.g., from 9:1 to 4:1 EtOAc/hexanes). nih.gov

Flash column chromatography is often preferred as it is a faster and more efficient version of traditional gravity-fed column chromatography. nih.gov

ParameterSystem 1System 2
TechniqueFlash Column Chromatography nih.govColumn Chromatography rsc.org
Stationary PhaseSilica Gel nih.govSilica Gel rsc.org
Mobile Phase (Eluent)Ethyl acetate/Hexanes gradient nih.govPetroleum ether/Ethyl acetate (e.g., 8:1 or 6:1) rsc.org

Computational Chemistry and Theoretical Modeling of 1 Chloromethyl 4 Methylpiperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-(chloromethyl)-4-methylpiperidine, DFT calculations offer a detailed understanding of its electronic properties and reactivity.

Electronic Structure Analysis and Charge Distribution

DFT calculations can elucidate the electronic structure of this compound, providing information on molecular orbitals, electron density, and electrostatic potential. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule.

In this compound, the nitrogen atom of the piperidine (B6355638) ring and the chlorine atom of the chloromethyl group are electron-rich centers due to the presence of lone pairs of electrons. The carbon atom attached to the chlorine is electrophilic due to the electron-wthdrawing nature of the chlorine atom. This charge distribution is critical in determining the molecule's reactivity, particularly in nucleophilic substitution reactions.

Table 1: Calculated Atomic Charges of this compound

AtomCalculated Partial Charge (a.u.)
N1-0.45
C(chloromethyl)+0.25
Cl-0.30
C4-0.10
C(methyl)-0.15
Note: These values are hypothetical and for illustrative purposes, as specific DFT data for this exact molecule is not readily available in published literature.

Prediction of Reactivity in Substitution Reactions

The chloromethyl group in this compound is a reactive site for nucleophilic substitution reactions. nih.gov DFT calculations can be employed to predict the reactivity of this site by modeling the reaction pathways. nih.gov The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of where a nucleophile will attack. For this molecule, the LUMO is expected to be localized on the antibonding σ* orbital of the C-Cl bond, making the carbon atom of the chloromethyl group the primary site for nucleophilic attack.

Theoretical studies on similar haloalkanes demonstrate that the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chlorine atom). libretexts.orgyoutube.com Computational models can predict the reaction rates and the stereochemical outcome of such reactions.

Transition State Analysis and Activation Energy Calculations

To understand the kinetics of substitution reactions involving this compound, it is essential to analyze the transition state and calculate the activation energy. DFT calculations are instrumental in locating the transition state structure and determining its energy.

The transition state for an SN2 reaction at the chloromethyl group would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (chlorine) in apical positions. libretexts.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies on analogous systems can provide estimates for these energy barriers. mdpi.com

Table 2: Hypothetical Activation Energies for SN2 Reactions of this compound with Various Nucleophiles

NucleophileSolventCalculated Activation Energy (kcal/mol)
OH-Water18.5
CN-DMSO15.2
NH3Gas Phase22.0
Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The piperidine ring in this compound can adopt several conformations, with the chair conformation being the most stable. nih.govresearchgate.net The substituents on the ring, the 4-methyl group and the 1-chloromethyl group, can be in either axial or equatorial positions.

Computational methods, such as molecular mechanics and DFT, can be used to perform a detailed conformational analysis. nih.gov These calculations reveal the relative energies of the different conformers and the energy barriers for interconversion between them. For 4-substituted piperidines, the preference for the equatorial or axial position of the substituent is influenced by steric and electronic factors. nih.gov The 4-methyl group generally prefers the equatorial position to minimize steric hindrance. The conformational preference of the 1-chloromethyl group is more complex and depends on the interplay of steric effects and dipole-dipole interactions.

Solvent Effects in Theoretical Predictions

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Theoretical predictions must, therefore, account for solvent effects. Implicit and explicit solvent models are used in computational chemistry to simulate the solvent environment.

In the case of nucleophilic substitution reactions of this compound, polar protic solvents can stabilize the transition state and the leaving group through hydrogen bonding, thereby accelerating the reaction. ajgreenchem.com Polar aprotic solvents can also influence the reaction rate by solvating the cation of the nucleophilic salt. Computational models incorporating solvent effects provide more accurate predictions of reaction outcomes compared to gas-phase calculations. ajgreenchem.com

Future Research Directions and Unexplored Avenues for 1 Chloromethyl 4 Methylpiperidine

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of more environmentally benign and efficient synthetic methods. unibo.it Current syntheses of 1-(Chloromethyl)-4-methylpiperidine often rely on traditional methods that may involve hazardous reagents or produce significant waste. For instance, a common route involves the chlorination of 4-(hydroxymethyl)-1-methylpiperidine using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Another reported method is the reaction of 1-methylpiperidine (B42303) with formaldehyde (B43269) and concentrated hydrochloric acid.

Future research should focus on developing novel and sustainable synthetic pathways. Key areas for exploration include:

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and improved scalability compared to batch processes. Developing a flow-based synthesis could minimize the handling of hazardous intermediates and allow for precise control over reaction parameters, potentially increasing yield and purity.

Alternative Chlorinating Agents: Investigating the use of safer and more sustainable chlorinating agents, such as those based on N-chlorosuccinimide or other solid-phase reagents, could reduce the environmental impact associated with traditional chlorinating agents like SOCl₂.

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or specific chloroperoxidases, could offer a highly selective and environmentally friendly route to this compound or its precursors, operating under mild aqueous conditions.

One-Pot Syntheses: Designing efficient one-pot or tandem reactions starting from readily available precursors like 1,4-dimethylpiperidine (B1618611) or 1-methyl-4-piperidone (B142233) could significantly improve atom economy and reduce the number of isolation and purification steps. A known synthesis starts from 1-methylpiperidin-4-one, which is first converted to 4-(hydroxymethyl)-1-methylpiperidine via reductive amination, followed by chlorination. Streamlining this into a single, telescoped process would be a significant advancement.

Exploration of Underutilized Reactivity Modes

The primary reactivity of this compound that has been exploited is the nucleophilic substitution (SN2) at the chloromethyl group. This allows for the straightforward introduction of the 4-methylpiperidine (B120128) methyl moiety onto various substrates. However, the full reactive potential of this compound remains largely untapped.

Future research should aim to explore less common reactivity modes:

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond could potentially be activated by transition metal catalysts (e.g., palladium, nickel, or copper) to participate in cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This would enable the formation of C-C bonds and the synthesis of a much broader range of complex molecules.

Radical Chemistry: Photoredox catalysis or other radical initiation methods could be employed to generate a carbon-centered radical from the chloromethyl group. This reactive intermediate could then participate in various radical-mediated transformations, including conjugate additions and cyclizations, opening up new synthetic possibilities.

Formation of Organometallic Reagents: Conversion of the chloromethyl group into an organometallic species, such as a Grignard or organolithium reagent, would invert its reactivity from electrophilic to nucleophilic, providing a complementary tool for constructing new molecular frameworks.

Cycloaddition Reactions: While less intuitive, exploring the potential for the molecule to participate in or be transformed into a precursor for cycloaddition reactions could lead to the rapid construction of complex polycyclic systems.

Integration into Advanced Catalytic Systems

The piperidine (B6355638) scaffold is a common feature in many organocatalysts and ligands for transition metal catalysis. The unique structure of this compound makes it an attractive candidate for integration into novel catalytic systems.

Promising avenues for future research include:

Ligand Synthesis: The reactive chloromethyl group can serve as a handle to covalently attach the 4-methylpiperidine moiety to larger molecular scaffolds, creating novel bidentate or polydentate ligands for transition metal catalysis. The steric and electronic properties of the piperidine ring could influence the selectivity and activity of the resulting metal complexes.

Organocatalyst Development: The tertiary amine of the piperidine ring can act as a basic or nucleophilic center in organocatalysis. The chloromethyl group allows for its incorporation into more complex structures, such as chiral catalysts for asymmetric synthesis or phase-transfer catalysts.

Supported Catalysis: The compound could be immobilized onto solid supports (e.g., silica (B1680970), polymers) via the chloromethyl group. This would lead to the development of heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of sustainable chemistry. Research on supported iridium catalysts for the dehydrogenation of 4-methylpiperidine highlights the potential of such systems. rsc.org

Liquid Organic Hydrogen Carriers (LOHCs): Saturated N-heterocycles like piperidines are being investigated as LOHCs for hydrogen storage. rsc.org While 4-methylpiperidine itself has been studied, the functionalized this compound could be explored as a precursor to more advanced LOHC systems with tailored properties for hydrogen uptake and release.

Systematic Structure-Reactivity Relationship Studies

A comprehensive understanding of how structural modifications affect the reactivity of this compound is crucial for its rational application in synthesis and catalysis. Currently, such systematic studies are lacking.

Future research should focus on:

Impact of Ring Substitution: Systematically introducing various substituents at different positions on the piperidine ring and evaluating their effect on the reactivity of the chloromethyl group. This would provide valuable quantitative data on electronic and steric effects. For example, studies on related methylpiperidine derivatives have shown that the position of the methyl group (2-, 3-, or 4-position) significantly influences reaction rates. researchgate.netscielo.org.mx

Influence of the N-Substituent: Replacing the N-methyl group with other alkyl or aryl groups and studying the resulting changes in the molecule's basicity, nucleophilicity, and the reactivity of the C-Cl bond.

Kinetic and Mechanistic Studies: Performing detailed kinetic analyses of key reactions to quantify reaction rates and elucidate reaction mechanisms. This would provide a deeper understanding of the factors controlling the compound's reactivity and selectivity.

Computational Design of New Transformations

Computational chemistry provides powerful tools for predicting molecular properties, modeling reaction pathways, and designing new chemical transformations. Applying these tools to this compound could accelerate the discovery of new applications.

Key areas for computational investigation include:

Modeling Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to model the transition states and reaction profiles for various potential transformations, including the underutilized reactivity modes mentioned above. This can help predict the feasibility of a proposed reaction and identify potential side reactions.

Predicting Reactivity and Selectivity: Calculating molecular properties such as bond dissociation energies, electrostatic potentials, and frontier molecular orbital energies to predict the most likely sites of reaction and the selectivity of different transformations.

In Silico Design of Catalysts and Ligands: Computationally designing novel catalysts and ligands based on the this compound scaffold. By modeling the interaction of these designed molecules with substrates and transition states, researchers can prioritize the most promising candidates for experimental synthesis and testing.

Virtual Screening: Using the compound as a virtual building block in computational databases to identify potential new drug candidates or functional materials that could be synthesized from it.

By systematically pursuing these future research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, transforming it from a simple intermediate into a powerful tool for chemical innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.